O-Benzyl-3,5-diiodo-L-tyrosine

Thyroid hormone antagonism Metabolic inhibition Yeast respiration

Select O-Benzyl-3,5-diiodo-L-tyrosine (CAS 61505-37-1) for its unique O-benzyl ether protection that enables one-step global deprotection alongside benzyl-based groups in tyrosine oligomer synthesis, and its distinct thyroxine antagonism (50% T4 effect reduction at 37:1 molar ratio). Unprotected diiodotyrosine substitutes compromise both synthetic compatibility and biological specificity.

Molecular Formula C16H15I2NO3
Molecular Weight 523.10 g/mol
CAS No. 61505-37-1
Cat. No. B3274832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Benzyl-3,5-diiodo-L-tyrosine
CAS61505-37-1
Molecular FormulaC16H15I2NO3
Molecular Weight523.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2I)CC(C(=O)O)N)I
InChIInChI=1S/C16H15I2NO3/c17-12-6-11(8-14(19)16(20)21)7-13(18)15(12)22-9-10-4-2-1-3-5-10/h1-7,14H,8-9,19H2,(H,20,21)/t14-/m0/s1
InChIKeyNCBIOIFTGGTKPS-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Benzyl-3,5-diiodo-L-tyrosine (CAS 61505-37-1): Procurement and Scientific Differentiation Overview


O-Benzyl-3,5-diiodo-L-tyrosine (CAS 61505-37-1) is a protected diiodotyrosine derivative bearing an O-benzyl ether protecting group on the phenolic hydroxyl and two iodine atoms at the 3 and 5 positions of the aromatic ring. Its molecular formula is C16H15I2NO3 with a molecular weight of 523.10 g/mol [1]. Structurally, it functions as a doubly protected amino acid building block wherein the benzyl ether masks the phenolic oxygen while the free amino and carboxyl termini remain available for peptide coupling, distinguishing it from fully deprotected 3,5-diiodo-L-tyrosine or N-protected variants [2]. This compound has been historically investigated as a thyroxine antagonist and utilized as a synthetic intermediate in peptide chemistry and thyroid hormone analog synthesis [3].

Why Generic Substitution Fails for O-Benzyl-3,5-diiodo-L-tyrosine in Research and Industrial Workflows


Substituting O-benzyl-3,5-diiodo-L-tyrosine with closely related analogs such as unprotected 3,5-diiodo-L-tyrosine, N-protected diiodotyrosine derivatives, or alternative halogenated tyrosine variants compromises both synthetic utility and functional specificity. The O-benzyl ether protection is not merely incidental; it fundamentally alters the compound's chemical behavior in cross-coupling reactions and its biological interaction profile. For instance, in Suzuki-Miyaura coupling strategies for synthesizing tyrosine oligomers, the choice of benzyl protecting groups enabled one-step global deprotection [1], whereas unprotected diiodotyrosine would undergo undesired side reactions under the same conditions. Moreover, in thyroxine antagonism studies, the benzyl ether of diiodotyrosine exhibits distinct competitive inhibition properties compared to free diiodotyrosine, N-acetylated derivatives, or other ether variants [2]. The specific combination of O-benzyl protection with 3,5-diiodo substitution on the L-tyrosine scaffold creates a unique reactivity and biological activity profile that cannot be replicated by substituting with compounds lacking either the benzyl ether or the specific diiodo substitution pattern [3].

Quantitative Comparative Evidence: O-Benzyl-3,5-diiodo-L-tyrosine Versus Structural Analogs


Thyroxine Antagonism: Yeast Respiration Inhibition by O-Benzyl-3,5-diiodo-D,L-tyrosine

O-Benzyl-3,5-diiodo-D,L-tyrosine was identified as a thyroxine antagonist, inhibiting L-thyroxine-induced stimulation of respiration in baking yeast [1]. The study employed manometric techniques to quantify oxygen consumption in resting yeast cells exposed to L-thyroxine concentrations ranging from 10⁻² to 10⁻¹⁰ M [1]. The antagonistic effect was observed when the compound was co-administered with L-thyroxine.

Thyroid hormone antagonism Metabolic inhibition Yeast respiration

Competitive Antagonism of Thyroxine in Amphibian Metamorphosis: Benzyl Ethers of Diiodotyrosine

The benzyl ether of diiodotyrosine was demonstrated to competitively inhibit the effects of thyroxine and 3,5-diiodo-4-(3′,5′-diiodo-4′-hydroxyphenoxy)-benzoic acid on amphibian metamorphosis [1]. This competitive antagonism was shared with the benzyl ether of N-acetyl diiodotyrosine, but not with other structural variants lacking the benzyl ether moiety [1]. A separate study reported that the free benzyl ether of diiodotyrosine caused a 50% reduction in T4 effect at an inhibitor/T4 molar ratio of 37:1 in T4-accelerated tadpole metamorphosis [2].

Amphibian metamorphosis Thyroxine antagonism Developmental biology

Cu(II) Complexation: Benzyl Ether of 3,5-Diiodotyrosine Maintains High Activity Despite Blocked Phenol

In a comparative study of Cu(II) complexation with thyroxine and its structural analogs, the benzyl ether of 3,5-diiodotyrosine demonstrated high activity despite the absence of a free phenolic hydroxyl group [1]. This finding contrasts with the general requirement for a free phenol in many thyroxine-related interactions. The study further noted that modification of the alanine side chain, either by blocking or removing the amino group, resulted in a marked decrease of Cu(II) complexing ability [1].

Metal chelation Copper binding Thyroxine analog

Solid-Phase Peptide Synthesis Compatibility: Benzyl Ether Protection Enables Global Deprotection

In the synthesis of tyrosine oligomers (dityrosine, trityrosine, pulcherosine), protected 3-iodotyrosine and 3,5-diiodotyrosine derivatives underwent tandem Miyaura borylation-Suzuki coupling reactions [1]. The choice of benzyl carbamate, ester, and ether protecting groups enabled a one-step global deprotection to yield the target dityrosine [1]. Protected 3,5-diiodotyrosine was coupled with tyrosine-3-boronic acid derivatives to give trityrosine, though in low yield [1]. This global deprotection strategy contrasts with modern Fmoc/OtBu orthogonal protection approaches for iodotyrosine, which enable direct SPPS incorporation in 58% overall yield from Fmoc-Tyr(tBu)-OH [2].

Solid-phase peptide synthesis Protecting group strategy Tyrosine oligomers

Optimal Research and Industrial Applications for O-Benzyl-3,5-diiodo-L-tyrosine


Thyroid Hormone Antagonism Studies: In Vitro and In Vivo T4 Inhibition

O-Benzyl-3,5-diiodo-L-tyrosine is best utilized as a competitive thyroxine antagonist in amphibian metamorphosis assays (e.g., Rana pipiens tadpole model) and yeast respiration studies. The compound demonstrates a 50% reduction in T4 effect at an inhibitor/T4 molar ratio of 37:1 in tadpole metamorphosis [1], providing a quantitative benchmark for experimental design. This compound should be selected over unprotected 3,5-diiodo-L-tyrosine when competitive antagonism requiring a benzyl ether moiety is the research objective [2].

Synthesis of Tyrosine Oligomers via Suzuki-Miyaura Cross-Coupling

In peptide chemistry, this compound serves as a protected diiodotyrosine building block compatible with Suzuki-Miyaura cross-coupling strategies. The O-benzyl ether protection allows for one-step global deprotection alongside benzyl carbamate and benzyl ester groups in the synthesis of tyrosine oligomers such as dityrosine, trityrosine, and pulcherosine [3]. This application is particularly relevant when convergent synthesis requiring simultaneous deprotection of multiple benzyl-based protecting groups is desired.

Cu(II) Chelation Studies with Thyroxine Analogs

For investigations of metal ion coordination by thyroxine analogs, O-benzyl-3,5-diiodo-L-tyrosine offers a unique probe due to its high Cu(II) complexation activity despite the blocked phenolic hydroxyl group [4]. This enables structure-activity relationship studies examining the contribution of the free phenol versus the intact alanine side chain to metal binding, as side-chain modification markedly decreases complexing ability [4].

Reference Compound for Diiodotyrosine Ether Pharmacological Studies

The compound serves as a reference standard in pharmacological studies comparing ether derivatives of diiodotyrosine. Early work by Woolley (1946) established that ethers of N-acetyldiiodotyrosine exhibited antithyroxine activity, and subsequent studies identified the benzyl ether as a competitive antagonist [2][5]. Researchers evaluating novel diiodotyrosine ethers or thyroxine antagonists can use this compound as a historical benchmark for comparative activity assessment.

Quote Request

Request a Quote for O-Benzyl-3,5-diiodo-L-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.